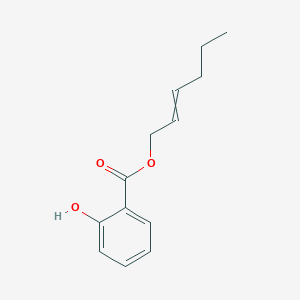
(E)-2-hexen-1-yl salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-hexen-1-yl salicylate is an organic compound that belongs to the class of esters. It is formed by the esterification of salicylic acid with (E)-2-hexen-1-ol. This compound is known for its pleasant, fruity odor and is commonly used in the fragrance industry. Its chemical structure consists of a salicylate moiety attached to a hexenyl group, which contributes to its unique olfactory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hexen-1-yl salicylate typically involves the esterification of salicylic acid with (E)-2-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+(E)-2-hexen-1-olAcid Catalyst(E)-2-hexen-1-yl salicylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the overall reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-2-hexen-1-yl salicylate can undergo various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The salicylate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (E)-2-hexenal or (E)-2-hexenoic acid.
Reduction: Formation of (E)-2-hexen-1-ol and salicylic alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
(E)-2-hexen-1-yl salicylate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects due to the presence of the salicylate moiety.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (E)-2-hexen-1-yl salicylate is primarily attributed to its salicylate moiety. Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound can reduce inflammation and pain. Additionally, the hexenyl group may contribute to its antimicrobial properties by disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl Salicylate:
Ethyl Salicylate: Similar to (E)-2-hexen-1-yl salicylate but with an ethyl group.
Trolamine Salicylate: A salicylate ester used in topical analgesics.
Uniqueness
This compound is unique due to its hexenyl group, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance industry compared to other salicylate esters. Additionally, its potential antimicrobial properties and applications in medicine further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
hex-2-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h4-9,14H,2-3,10H2,1H3 |
InChI Key |
DLWPCXLFHSLSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


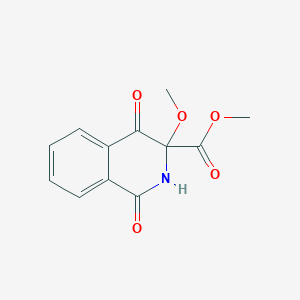
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)

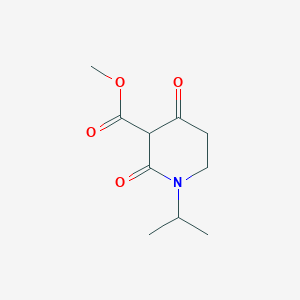
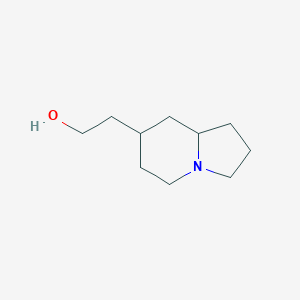

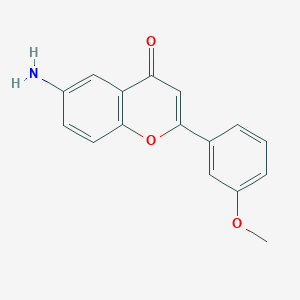
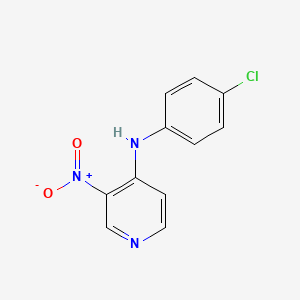

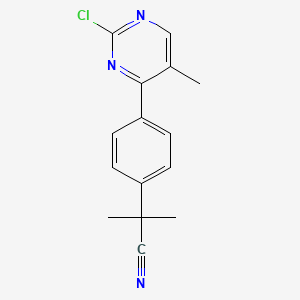
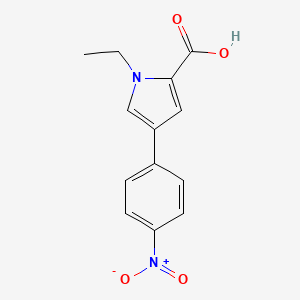
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
